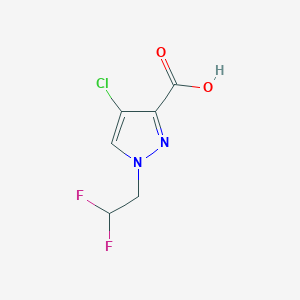

N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethylphenyl)guanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethylphenyl)guanidine, also known as NEP2G, is a novel guanidine derivative that has been used in a variety of scientific research applications. NEP2G has been found to be a potent inhibitor of several enzymes, including the enzyme phosphodiesterase-4 (PDE4). It has been used to study the effects of PDE4 inhibition on various biochemical and physiological processes. In addition, NEP2G has been studied for its ability to modulate the activity of other enzymes, including protein kinase C (PKC) and cyclooxygenase-2 (COX-2).

Aplicaciones Científicas De Investigación

Understanding Guanidino Compounds in Biological Systems

Guanidino compounds play a crucial role in biological systems, including their involvement in renal insufficiency and their potential as diagnostic markers. The study by Marescau et al. (1997) highlights the significance of guanidino compounds in serum and urine of nondialyzed patients with chronic renal insufficiency, suggesting their utility as complementary diagnostic parameters in understanding renal failure mechanisms and progression (Marescau et al., 1997).

Investigating Environmental and Dietary Exposures

Research into heterocyclic amines (HCAs) and their mutagenic effects demonstrates the potential environmental and dietary risks associated with guanidine compounds. Nagao et al. (1996) investigated the exposure to carcinogenic HCAs in humans and their DNA mutational fingerprints in experimental animals, providing insights into the dietary risks and mechanisms of carcinogenesis associated with guanidine compounds (Nagao et al., 1996).

Exploring Guanidino Compounds in Pesticide Exposure

Hardt, Appl, and Angerer (1999) examined the biological monitoring of exposure to pirimicarb, a pesticide, highlighting the detection of hydroxypyrimidines in human urine. This study underscores the importance of understanding the metabolic pathways and health implications of guanidino compound exposure in agricultural settings (Hardt et al., 1999).

Analyzing DNA Damage and Repair Mechanisms

The oxidative damage to DNA, particularly involving guanidine compounds, has been linked to diseases such as Alzheimer's. Gabbita, Lovell, and Markesbery (1998) focused on the increased nuclear DNA oxidation in the brain in Alzheimer's disease, offering a deeper understanding of the oxidative stress mechanisms and potential therapeutic targets involving guanidine compounds (Gabbita et al., 1998).

Antiviral Applications

The exploration of guanidine derivatives in the treatment of viral infections demonstrates the therapeutic potential of these compounds. Hayden et al. (1996) evaluated the safety and efficacy of the neuraminidase inhibitor GG167 in experimental human influenza, showcasing the role of guanidino compounds in developing antiviral therapies (Hayden et al., 1996).

Propiedades

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-4-12-7-5-6-8-13(12)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXHLAITEKXHPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclobutyl)-3-[(1H-indol-3-yl)formamido]-N-methylpropanamide](/img/structure/B2758725.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2758726.png)

![2-[[9a-(Hydroxymethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazin-8-yl]sulfonyl]benzaldehyde](/img/structure/B2758727.png)

![3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2758731.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2758732.png)

![3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758740.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2758741.png)